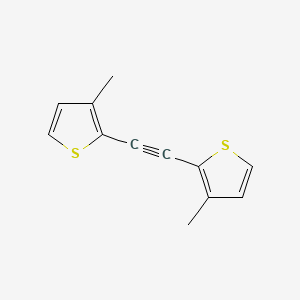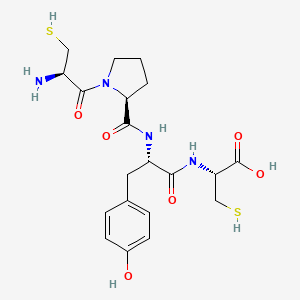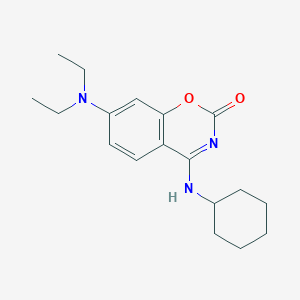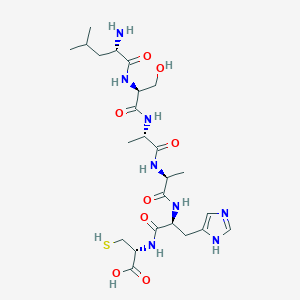![molecular formula C19H24IN3O4 B14235283 N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine CAS No. 429661-98-3](/img/structure/B14235283.png)
N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine is a chemical compound with a complex structure that includes a carboxylic acid group, a methylbutyl chain, an iodophenyl group, and an L-histidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. One common approach is to start with L-histidine and introduce the iodophenyl group through a substitution reaction. The carboxy-3-methylbutyl chain can be attached via an amide bond formation using appropriate coupling reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be optimized for high-yield production .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the iodophenyl group or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other histidine derivatives and molecules with iodophenyl groups. Examples include:
- N-[(1S)-1-Carboxy-3-methylbutyl]-D-glutamic acid
- N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(3,5-dichlorophenyl)methyl]-L-histidine .
Uniqueness
N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
429661-98-3 |
|---|---|
Molekularformel |
C19H24IN3O4 |
Molekulargewicht |
485.3 g/mol |
IUPAC-Name |
(2S)-2-[[(1S)-1-carboxy-2-[3-[(4-iodophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C19H24IN3O4/c1-12(2)7-16(18(24)25)22-17(19(26)27)8-15-9-21-11-23(15)10-13-3-5-14(20)6-4-13/h3-6,9,11-12,16-17,22H,7-8,10H2,1-2H3,(H,24,25)(H,26,27)/t16-,17-/m0/s1 |
InChI-Schlüssel |
GTZJUXUQVMXOER-IRXDYDNUSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)N[C@@H](CC1=CN=CN1CC2=CC=C(C=C2)I)C(=O)O |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(CC1=CN=CN1CC2=CC=C(C=C2)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B14235205.png)

![2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid](/img/structure/B14235223.png)

![5-[(3-Methylphenoxy)methyl]furan-2(5H)-one](/img/structure/B14235229.png)

![Methanesulfonamide, N-[(1S)-1-phenylpropyl]-](/img/structure/B14235237.png)
![N-[1-(Pyridin-3-yl)but-3-en-1-yl]benzamide](/img/structure/B14235242.png)


![N-(3-{[(Diphenylmethyl)carbamothioyl]amino}propyl)acetamide](/img/structure/B14235250.png)

![1,2-Ethanediamine, N,N-diethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14235257.png)

